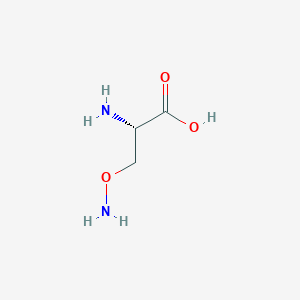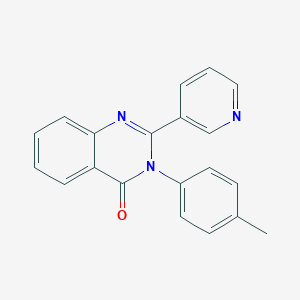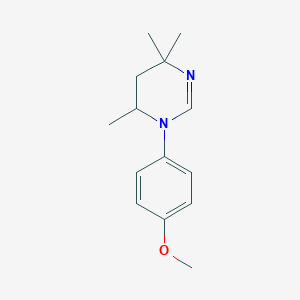
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a member of the pyrimidine family of organic compounds and has been found to have a range of potential applications in the fields of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine has been found to have a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine in lab experiments is its potential to act as a selective inhibitor of certain enzymes. However, one of the limitations of using this compound is that it may have off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine. For example, further studies could be conducted to investigate its potential as a treatment for cancer and other chronic diseases. Additionally, research could be conducted to explore the potential for developing new drugs based on this compound. Finally, studies could be conducted to investigate the potential for using this compound as a tool for studying the mechanisms of certain enzymes and biochemical pathways.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine has been the subject of much scientific research in recent years. This compound has been found to have a range of potential applications in the fields of medicine and biochemistry. For example, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
1-(4-Methoxyphenyl)-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4,6,6-trimethyl-4,5-dihydropyrimidine |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)15-10-16(11)12-5-7-13(17-4)8-6-12/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
XYTMJNUAHSSUMG-UHFFFAOYSA-N |
SMILES |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
Kanonische SMILES |
CC1CC(N=CN1C2=CC=C(C=C2)OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
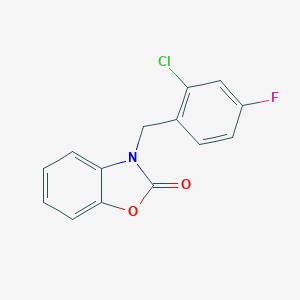
![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
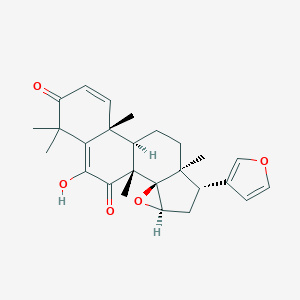
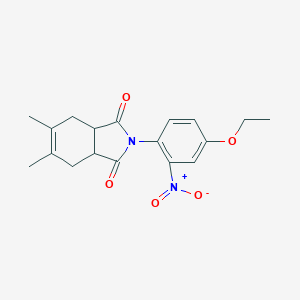
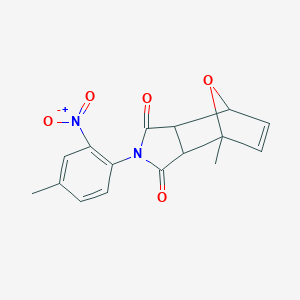
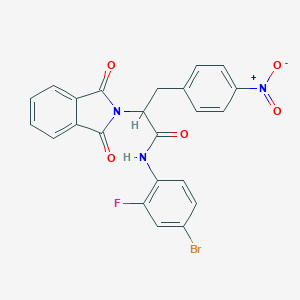
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
